molecular formula C12H13N3O2 B2578642 Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate CAS No. 2250241-82-6

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate

Cat. No. B2578642
CAS RN: 2250241-82-6
M. Wt: 231.255
InChI Key: XDCWPOMCUSLBGL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H13N3O2 . It is a derivative of pyrazole, a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A study has also discussed the synthetic methods of pyrazole-3(5)-carboxylates .


Molecular Structure Analysis

The structure of pyrazoles, including Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate, is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity .


Chemical Reactions Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The reactivity of pyrazoles, including Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate, can be influenced by their tautomeric and conformational preferences .

Scientific Research Applications

Novel Synthetic Routes and Heterocyclic Chemistry

A significant application of ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate derivatives lies in the synthesis of novel heterocyclic compounds. For instance, Ghaedi et al. (2015) reported an efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is useful for preparing new N-fused heterocycle products in good to excellent yields, showcasing the compound's utility in developing new molecules with potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Intermediate for Pesticides

Another critical application involves the synthesis of pesticides, where Ju (2014) described an expedient route to synthesize ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for chlorantraniliprole, a widely used pesticide. This work highlights the role of ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate derivatives in agrochemical synthesis, contributing to the development of effective pest control solutions (Yeming Ju, 2014).

Fluorescent Compounds Synthesis

Furthermore, Zheng et al. (2011) explored the synthesis of fluorescent compounds containing a pyrazolo[1,5-a]pyrazin-4(5H)-one moiety derived from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds exhibit strong fluorescence in solutions, indicating potential applications in optical materials, sensors, and biological imaging technologies. The study underscores the importance of ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate derivatives in the field of material science, particularly in developing new fluorescent materials (Liang-Wen Zheng, Zhong-Liang Gong, Wen-Long Liu, Yingfan Liu, & Bao-xiang Zhao, 2011).

Safety and Hazards

The safety and hazards information for Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate is not explicitly mentioned in the retrieved sources .

Future Directions

The future directions for Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate and other pyrazole derivatives could involve further exploration of their synthesis methods and biological activities . The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of many techniques, especially because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

ethyl 2-(pyridin-3-ylmethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-5-7-14-15(11)9-10-4-3-6-13-8-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCWPOMCUSLBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate

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